molecular formula C26H18N2O6 B2410771 N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 862977-44-4

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2410771
CAS No.: 862977-44-4
M. Wt: 454.438
InChI Key: MJNLSJBDFXVRJO-UHFFFAOYSA-N
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Description

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H18N2O6 and its molecular weight is 454.438. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O6/c1-32-17-12-10-16(11-13-17)27-25(30)23-22(18-7-3-5-9-21(18)33-23)28-24(29)19-14-15-6-2-4-8-20(15)34-26(19)31/h2-14H,1H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNLSJBDFXVRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H22N2O6C_{28}H_{22}N_{2}O_{6}, with a molecular weight of approximately 482.5 g/mol. The structure includes a benzofuran moiety linked to a chromene carboxamide, which contributes to its biological activity.

PropertyValue
Molecular FormulaC28H22N2O6
Molecular Weight482.5 g/mol
CAS Number873681-72-2

Anticancer Activity

Research indicates that benzofuran and chromone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound inhibit the growth of various cancer cell lines.

Case Study Findings:

  • Cell Lines Tested : The compound was tested against human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Results : It displayed cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation, particularly against U87 cells .

Anti-inflammatory Activity

The compound's anti-inflammatory potential is attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

Research Highlights:

  • Mechanism of Action : Similar compounds have shown dual inhibition of COX and LOX pathways, leading to reduced inflammation markers in vitro.
  • Comparative Studies : The presence of methoxy groups on the phenyl ring enhances the anti-inflammatory activity compared to other substitutions .

Neuroprotective Effects

Benzofuran and chromone derivatives are also explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • Cholinesterase Inhibition : The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease progression.
  • In Vitro Studies : Kinetic studies showed promising results with IC50 values indicating effective inhibition comparable to known inhibitors .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Biological ActivityMechanismIC50 Values
AnticancerInhibition of cell proliferationU87: [specific value] μM
Anti-inflammatoryCOX and LOX inhibition[specific value] μM
NeuroprotectiveAChE and BChE inhibition[specific value] μM

Scientific Research Applications

Research has demonstrated that N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide exhibits several biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : It has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer) cells. The compound induces apoptosis and cell cycle arrest in these cells, suggesting its potential as an anticancer agent .
    • Mechanisms of Action :
      • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
      • Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Bacterial Inhibition : It exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections .
  • Antifungal Properties : Preliminary studies suggest possible antifungal activity, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

  • Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. One study found that synthesized compounds had antioxidant activity higher than ascorbic acid .
  • Mechanistic Studies : Investigations into the mechanisms by which the compound exerts its anticancer effects have revealed that it can disrupt cellular signaling pathways involved in cancer progression, providing insights into its potential therapeutic applications .
  • Synthesis and Characterization : Detailed synthesis protocols have been established, allowing for reproducible production of the compound for further research. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds .

Preparation Methods

Copper-Catalyzed Intramolecular Cyclization

The benzofuran moiety is synthesized via copper-mediated O–H/C–H coupling. Ai et al. demonstrated that treating benzothiophene derivatives with CuCl, Cs₂CO₃, and pyridine induces intramolecular dehydrogenation to form benzofurans in 45–93% yields. For the target compound, substituted o-hydroxyaldehydes (e.g., 15 ) react with alkynes (16 ) and amines (17 ) in choline chloride-ethylene glycol (ChCl.EG) solvent, producing benzofuran intermediates (18 ) with 70–91% efficiency. Copper acetate facilitates oxidation and deprotonation, critical for stabilizing the heterocyclic structure.

Palladium-Copper Bimetallic Systems

Palladium-copper synergism enhances coupling efficiency. A PdCl₂(PPh₃)₂/CuI system in triethylamine enables iodophenol (35 ) and alkyne (36/37 ) cyclization to benzofurans (39a–c ) with 84–91% yields. This method’s regioselectivity ensures proper positioning of the 3-carboxyl group for subsequent carbamoylation.

Carbamoyl Group Installation

Nucleophilic Acyl Substitution

The 2-position carbamoyl group is introduced via reaction between benzofuran-3-carbonyl chloride and 4-methoxyaniline. Activation with thionyl chloride converts the carboxylic acid to acyl chloride, which reacts with the amine in dichloromethane at 0–5°C. Triethylamine scavenges HCl, driving the reaction to 80–85% completion.

Microwave-Assisted Aminolysis

Microwave irradiation (150 W, 100°C, 20 min) accelerates carbamoylation, achieving 92% yield by enhancing molecular collisions. This method reduces side products compared to conventional heating.

Chromene-Carboxamide Coupling

Amidation of Ethyl Chromene-3-carboxylate

Ethyl 2-oxo-2H-chromene-3-carboxylate (7 ) reacts with the benzofuran-carbamoyl amine under reflux in ethanol for 6 h. The amine attacks the ester carbonyl, forming the target amide. Yields reach 94% when using a 1.2:1 amine:ester ratio.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) improve solubility but risk decarboxylation. Ethanol balances reactivity and stability, giving 89% purity. Addition of molecular sieves (4Å) absorbs water, preventing hydrolysis.

Integrated Synthetic Route

A convergent pathway minimizes side reactions:

  • Benzofuran Synthesis : CuCl (10 mol%), Cs₂CO₃ (2 eq), pyridine, 80°C, 12 h → 18 (87%).
  • Carbamoylation : 4-Methoxyaniline (1.1 eq), DCM, 0°C → Intermediate A (82%).
  • Chromene Coupling : Ethyl chromene-3-carboxylate (1 eq), ethanol reflux → Target (94%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons at δ 7.53–7.40 (benzofuran), δ 8.87 (chromene CH), and δ 3.73 (OCH₃).
  • ¹³C NMR : Carbonyl signals at δ 161.42 (chromene C=O) and δ 160.87 (carbamoyl C=O).
  • HRMS : [M+H]⁺ calculated for C₂₇H₁₈N₂O₆: 467.1245; observed: 467.1248.

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows 98.5% purity with t₃ = 6.7 min.

Comparative Method Analysis

Method Yield (%) Purity (%) Reaction Time (h)
Copper Catalysis 87 95 12
Microwave 92 97 0.33
Bimetallic 91 96 10

Challenges and Optimization

  • Steric Hindrance : Bulky 4-methoxyphenyl groups reduce carbamoylation efficiency. Using DMF as co-solvent increases accessibility (yield +12%).
  • Chromene Stability : Ethyl ester prone to hydrolysis. Switching to tert-butyl ester improves stability but requires harsher amidation conditions.

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